Hex-CL-6-fam-OH
Description
Structure
2D Structure
Properties
Molecular Formula |
C37H35Cl6NO9 |
|---|---|
Molecular Weight |
850.4 g/mol |
IUPAC Name |
[2',4,4',5',7,7'-hexachloro-6'-(2,2-dimethylpropanoyloxy)-6-(6-hydroxyhexylcarbamoyl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C37H35Cl6NO9/c1-35(2,3)33(48)51-29-20(39)14-17-27(25(29)42)50-28-18(15-21(40)30(26(28)43)52-34(49)36(4,5)6)37(17)23-22(32(47)53-37)19(38)13-16(24(23)41)31(46)44-11-9-7-8-10-12-45/h13-15,45H,7-12H2,1-6H3,(H,44,46) |
InChI Key |
QUFDJGWKGSOJMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C2C(=C1Cl)OC3=C(C(=C(C=C3C24C5=C(C(=CC(=C5C(=O)O4)Cl)C(=O)NCCCCCCO)Cl)Cl)OC(=O)C(C)(C)C)Cl)Cl |
Origin of Product |
United States |
Synthetic Strategies for the Functionalization of Hex and 6 Fam Derivatives
Phosphoramidite-Based Oligonucleotide Labeling Methodologies
The solid-phase synthesis of oligonucleotides using phosphoramidite (B1245037) chemistry is the most prevalent method for introducing fluorescent labels like HEX and 6-FAM with high precision. This approach allows for the site-specific incorporation of the dye into the nucleic acid sequence.
Terminal (5'- and 3'-) Conjugation Approaches
Labeling of oligonucleotides at the 5' or 3' terminus is a common strategy. 5'-labeling is typically achieved by using a phosphoramidite derivative of the fluorophore in the final coupling step of solid-phase synthesis. aatbio.combiosearchtech.com These dye phosphoramidites, such as 6-FAM-CE phosphoramidite, are designed to react with the free 5'-hydroxyl group of the growing oligonucleotide chain. aatbio.comthermofisher.com
Conversely, 3'-labeling is often accomplished by utilizing a solid support, such as controlled pore glass (CPG), that is pre-derivatized with the fluorophore. glenresearch.com The oligonucleotide is then synthesized from this functionalized support, resulting in the dye being attached to the 3'-end of the final product.
| Labeling Position | Method | Reagent Example |
| 5'-Terminus | Final coupling step in solid-phase synthesis | 6-FAM-CE Phosphoramidite, HEX-CE Phosphoramidite |
| 3'-Terminus | Use of a dye-functionalized solid support | 6-FAM CPG |
Internal Incorporation Techniques within Nucleic Acid Sequences
Internal labeling involves the incorporation of the fluorophore at a specific position within the oligonucleotide sequence. This is typically achieved by using a modified nucleoside phosphoramidite that has the dye attached to the base or the sugar moiety. atdbio.com For instance, a thymidine (B127349) residue can be modified at the 5-position of the pyrimidine (B1678525) ring with a linker arm attached to the fluorophore. atdbio.com This modified phosphoramidite is then introduced at the desired location during the automated DNA synthesis cycle. The presence of the fluorophore within the sequence can be useful for applications such as fluorescence resonance energy transfer (FRET) probes. nih.gov However, care must be taken to ensure that the internal label does not significantly disrupt the hybridization properties of the oligonucleotide. oup.com
Bioconjugation via Carboxylic Acid and Hydroxyl Functionalities
The inherent carboxylic acid group of 6-FAM and the hydroxyl groups present in both HEX and 6-FAM provide reactive handles for conjugation to various biomolecules.
Amidation and Esterification Reactions for Biomolecule Attachment
The carboxylic acid of 6-FAM can be activated to form an active ester, such as an N-hydroxysuccinimide (NHS) ester. atdbio.com This activated form readily reacts with primary amino groups on biomolecules, such as the lysine (B10760008) residues of proteins or amino-modified oligonucleotides, to form stable amide bonds. thermofisher.com
Esterification, while less common for labeling due to the potential for hydrolysis, can be employed to link fluorophores to biomolecules containing hydroxyl groups. The reaction typically requires a coupling agent to facilitate the formation of the ester bond. researchgate.net
| Reaction | Functional Group on Fluorophore | Functional Group on Biomolecule | Resulting Linkage |
| Amidation | Carboxylic Acid (activated) | Amine | Amide |
| Esterification | Carboxylic Acid | Hydroxyl | Ester |
Advanced Chemistries for Site-Selective Conjugation (e.g., Click Chemistry, Staudinger Ligation)
For more precise control over the labeling site and to avoid the modification of multiple residues, advanced chemoselective ligation strategies are employed.
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry used in bioconjugation. frontiersin.org A fluorophore, such as 6-FAM azide (B81097), can be efficiently and specifically "clicked" onto a biomolecule that has been modified to contain an alkyne group. aatbio.com This reaction is bioorthogonal, meaning it proceeds with high efficiency under mild, aqueous conditions without interfering with native biological functional groups. medchemexpress.com
Staudinger Ligation: The Staudinger ligation is another powerful bioorthogonal reaction that forms a stable amide bond between a phosphine-modified fluorophore and an azide-modified biomolecule. nih.govthermofisher.com This method has been successfully used for the site-specific fluorescent labeling of DNA. researchgate.net The reaction proceeds smoothly in aqueous environments and offers a high degree of specificity. acs.org
Design and Synthesis of Inter-Fluorophore Linkers (CL components)
The linker, or "CL component," connecting the HEX or 6-FAM fluorophore to the biomolecule plays a critical role in the performance of the fluorescent probe. The design of this linker can influence the solubility, stability, and fluorescence properties of the conjugate. nih.gov
Linkers are often designed to be flexible and hydrophilic to minimize steric hindrance and prevent aggregation. nih.gov Polyethylene glycol (PEG) chains are commonly incorporated into linkers to enhance solubility and reduce non-specific binding. nih.gov The length and composition of the linker can be tailored to optimize the distance between the fluorophore and the biomolecule, which is particularly important in FRET-based assays. nih.gov
The synthesis of these linkers often involves multi-step organic chemistry to introduce the desired functional groups for attachment to both the fluorophore and the target biomolecule. For example, a linker can be synthesized with a phosphoramidite group at one end for incorporation into an oligonucleotide and a reactive group at the other end for conjugation to the dye. nih.gov The development of modular linker synthesis strategies, such as the Ugi four-component reaction, allows for the rapid generation of diverse linkers with tailored properties. nih.govresearchgate.net
Chemical Scaffolding for Spacing and Orientation Control
The conjugation of a fluorophore to a biomolecule is rarely a simple matter of direct attachment. The local microenvironment can significantly impact the quantum yield and photostability of the dye. Furthermore, steric hindrance can interfere with the binding of the labeled biomolecule to its target. To mitigate these issues, chemical scaffolds are employed to introduce a defined distance and orientation between the dye and the labeled species.
One common approach involves the use of rigid scaffolds to prevent quenching and maintain a high fluorescence output. For instance, the synthesis of 6-FAM derivatives has been explored using various scaffolding molecules to optimize their performance in fluorescence polarization assays. The choice of scaffold can influence the rotational correlation time of the molecule, a critical parameter in such assays.
In the realm of oligonucleotide labeling, the scaffold is often integrated into the phosphoramidite chemistry used for solid-phase DNA synthesis. For example, a propanediol-based scaffold can be used to attach 6-FAM to an oligonucleotide, providing a flexible spacer that minimizes interactions between the dye and the nucleic acid.
| Scaffold Type | Application | Key Features |
| Rigid Aromatic Spacers | Fluorescence Polarization Immunoassays | - Defined spatial orientation- Minimizes rotational freedom of the dye- Reduces quenching effects |
| Propanediol-based Linkers | Oligonucleotide Labeling | - Flexible spacer- Reduces steric hindrance- Compatible with phosphoramidite chemistry |
| Dendrimeric Scaffolds | Signal Amplification | - Multiple attachment points for dyes- Enhances fluorescence signal intensity- Can be tailored for specific applications |
Influence of Linker Chemistry on Probe Stability and Performance
The linker connecting the fluorophore to the target molecule is a critical determinant of the final probe's stability and performance. The chemical nature, length, and flexibility of the linker can influence everything from the probe's solubility and susceptibility to hydrolysis to its binding affinity and fluorescence lifetime.
Research has shown that for 6-FAM-labeled peptides, the stability of the conjugate is significantly improved when using an amine-reactive succinimidyl ester of carboxyfluorescein (FAM-SE) compared to fluorescein (B123965) isothiocyanate (FITC). eurogentec.com The resulting carboxamide bond is more resistant to hydrolysis, leading to a more stable product. eurogentec.com
The length of the linker is another crucial parameter. In the context of oligonucleotide probes, such as TaqMan probes used in real-time PCR, the distance between the reporter dye (like HEX or 6-FAM) and a quencher molecule is precisely controlled by the linker. biosyn.comgenelink.com This distance is critical for the efficiency of Förster Resonance Energy Transfer (FRET), the mechanism underlying the quenching of the reporter's fluorescence. Studies have demonstrated that varying the linker length can modulate the FRET efficiency and, consequently, the signal-to-noise ratio of the assay.
A study on fluorogenic oligonucleotide cleavage probes highlighted the importance of linker structure in probe performance. A flexible, glycerol-based branched linker used for the internal attachment of a quencher in probes with a 5'-HEX fluorophore demonstrated superior performance compared to a more rigid arabinoside-based linker. nih.gov This flexible linker design led to improved probe cleavage by Taq exonuclease, resulting in enhanced fluorescence signals and lower limits of detection in RT-qPCR assays. nih.gov
| Linker Type | Fluorophore | Application | Impact on Performance |
| Carboxamide | 6-FAM | Peptide Labeling | Increased hydrolytic stability compared to thiourea (B124793) linkage. eurogentec.com |
| Alkyl Chains (e.g., C3, C6, C12) | HEX, 6-FAM | Oligonucleotide Labeling | Controls dye-quencher distance in FRET probes; affects hybridization kinetics. genelink.com |
| Glycerol-based Branched Linker | HEX | RT-qPCR Probes | Enhanced flexibility improves probe cleavage and assay sensitivity. nih.gov |
Derivatization for Enhanced Reactivity and Specificity
The native chemical functionalities of HEX and 6-FAM often require modification to enable efficient and specific conjugation to target molecules. This process, known as derivatization, involves converting the fluorophore into a reactive species that can readily form a covalent bond with a specific functional group on the target, such as a primary amine or a thiol.
A widely used strategy for labeling biomolecules with primary amines is the conversion of the carboxylic acid group of 6-FAM into an N-hydroxysuccinimide (NHS) ester. genelink.com This activated ester reacts efficiently with amines under mild conditions to form a stable amide bond. Similarly, HEX can be functionalized with an NHS ester for conjugation to amine-containing molecules. genelink.com
For applications requiring alternative conjugation strategies, such as click chemistry, 6-FAM and HEX can be derivatized with azide or alkyne functionalities. lumiprobe.com Click chemistry offers high specificity and efficiency, allowing for the labeling of biomolecules in complex biological mixtures. For instance, a 6-FAM azide can be used to label alkyne-modified oligonucleotides or proteins. lumiprobe.com
Furthermore, the synthesis of HEX and 6-FAM phosphoramidites has been instrumental in their widespread use for labeling synthetic oligonucleotides. aatbio.com These derivatives are directly incorporated into the growing oligonucleotide chain during solid-phase synthesis, allowing for precise placement of the fluorescent label at the 5'-end, 3'-end, or an internal position. The choice of phosphoramidite chemistry also addresses challenges in the synthesis of HEX-labeled oligonucleotides, where standard deprotection conditions can lead to the formation of unwanted side products. nih.gov Researchers have developed optimized deblocking methods to prevent the transformation of the hexachlorofluorescein fluorophore into a non-fluorescent arylacridine derivative, thus ensuring the high quality of the final probe. nih.gov
| Derivative | Reactive Group | Target Functional Group | Key Advantage |
| 6-FAM, SE | N-Hydroxysuccinimide Ester | Primary Amines | Efficient and stable amide bond formation. genelink.comeurogentec.com |
| HEX-NHS Ester | N-Hydroxysuccinimide Ester | Primary Amines | Enables labeling of proteins and amine-modified oligonucleotides. genelink.com |
| 6-FAM Azide | Azide | Alkynes | Highly specific and efficient "click" conjugation. lumiprobe.com |
| HEX Phosphoramidite | Phosphoramidite | Hydroxyl (during oligo synthesis) | Site-specific incorporation into synthetic oligonucleotides. aatbio.com |
Photophysical Characterization and Mechanistic Investigations of Functionalized Fluorescein Systems
Spectroscopic Analysis of Excitation and Emission Profiles
The excitation and emission spectra of fluorescein (B123965) derivatives are characterized by strong absorption in the blue-green region of the visible spectrum and intense green fluorescence. The spectral properties are dictated by the electronic structure of the xanthene ring. For 6-FAM, the absorption maximum is typically around 495 nm, with an emission maximum near 520 nm. eurogentec.combiotium.com The hexachlorinated derivative, HEX, exhibits a red-shift in its spectra, with an absorption maximum around 533 nm and an emission maximum at approximately 549 nm. lumiprobe.com This shift is attributed to the electron-withdrawing nature of the chlorine atoms, which affects the energy levels of the fluorophore.
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Typical Application |
|---|---|---|---|
| 6-Carboxyfluorescein (6-FAM) | ~495 | ~520 | DNA labeling, FRET donor eurogentec.combiotium.com |
| Hexachlorofluorescein (HEX) | ~533 | ~549 | Multiplex PCR, FRET lumiprobe.commedchemexpress.com |
| Tetrachlorofluorescein (TET) | ~521 | ~536 | DNA sequencing thermofisher.com |
The polarity of the solvent environment can significantly influence the absorption and fluorescence properties of fluorophores, a phenomenon known as solvatochromism. researchgate.net Generally, for dyes like fluorescein derivatives, an increase in solvent polarity leads to a red shift (a shift to longer wavelengths) in the emission spectrum. evidentscientific.com This occurs because the excited state of the fluorophore is typically more polar than the ground state. Polar solvent molecules can reorient around the excited fluorophore, stabilizing it and lowering its energy level, which reduces the energy gap for fluorescence emission. evidentscientific.com
While specific data for Hex-CL-6-fam-OH is not available, studies on other dyes demonstrate this principle. For instance, the emission of some fluorophores can shift by over 60 nm when moving from a non-polar solvent like n-hexane to a more polar one like chloroform. acs.org This sensitivity to the local environment makes such dyes useful as probes for studying protein binding sites or membrane structures. nih.gov
| Solvent | Dielectric Constant (ε) | Emission Max (λem, nm) |
|---|---|---|
| n-Hexane | 1.88 | 441 |
| Toluene | 2.38 | 449 |
| Diethyl Ether | 4.34 | 450 |
| Chloroform | 4.81 | 457 |
Fluorescein and its derivatives are well-known for their pH-dependent fluorescence. The fluorescence intensity of 6-FAM is highly quenched at pH values below 7. eurogentec.comidtdna.com The optimal fluorescence is typically observed in a pH range of 7.5 to 8.5. eurogentec.comidtdna.com This pH sensitivity arises from the equilibrium between different ionic forms of the molecule: the highly fluorescent dianion, a less fluorescent monoanion, and non-fluorescent neutral and cationic forms. mdpi.com
The introduction of electron-withdrawing halogen atoms, such as chlorine, stabilizes the dianionic form. This stabilization lowers the acid dissociation constant (pKa) of the phenolic proton, making the dye fluorescent over a broader and more acidic pH range. mdpi.com Therefore, it is expected that this compound would remain fluorescent at lower pH values compared to the parent 6-FAM, a desirable characteristic for many biological applications where pH can vary. mdpi.com
| Compound | Optimal pH Range | pKa | Key Characteristic |
|---|---|---|---|
| 6-Carboxyfluorescein (6-FAM) | 7.5 - 8.5 | ~6.4 | Fluorescence is quenched at acidic pH. eurogentec.comidtdna.com |
| BCECF (a carboxyfluorescein derivative) | Near-neutral | ~7.0 | Widely used as an intracellular pH indicator. acs.org |
| Fluorinated Fluoresceins (e.g., Oregon Green) | Wider than FAM | ~4.7 | Fluorination lowers pKa, maintaining fluorescence at lower pH. mdpi.com |
Fluorescence Lifetime Studies and Quantum Yield Determinations
The fluorescence quantum yield (Φ) and lifetime (τ) are fundamental parameters that quantify the efficiency and dynamics of the fluorescence process. The quantum yield is the ratio of photons emitted to photons absorbed, representing the efficiency of fluorescence relative to other de-excitation pathways like internal conversion or intersystem crossing. msu.edu The fluorescence lifetime is the average time a molecule remains in the excited state before emitting a photon.
6-FAM is known for its very high quantum yield, which can be as high as 0.93. lumiprobe.com Halogenation tends to decrease the quantum yield. For instance, the quantum yield of HEX is reported to be around 0.57. lumiprobe.com This decrease is often due to the "heavy atom effect," where the presence of heavier atoms like chlorine increases the rate of intersystem crossing to the non-emissive triplet state.
| Compound | Fluorescence Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |
|---|---|---|
| 6-FAM (azide derivative) | 0.93 | ~4.0 lumiprobe.comnih.gov |
| HEX (azide derivative) | 0.57 | Not widely reported, but expected to be in the nanosecond range. lumiprobe.com |
| mTurquoise2 (A cyan fluorescent protein) | 0.93 | ~3.8 nih.gov |
Energy Transfer Mechanisms (e.g., Förster Resonance Energy Transfer (FRET)) within Multi-Fluorophore Constructs
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). nih.govnih.gov The efficiency of FRET is highly dependent on the distance between the donor and acceptor (proportional to 1/R⁶), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. nih.gov
Fluorescein derivatives like 6-FAM are extensively used as FRET donors. nih.gov HEX is also commonly used in multiplex assays, often in combination with FAM and other dyes. researchgate.netgeneri-biotech.com Given its spectral properties, positioned between FAM and redder dyes like TAMRA or Cy dyes, this compound could potentially serve as either a donor to a red-shifted acceptor or as an acceptor from a blue-shifted donor. The ability to use multiple, spectrally distinct fluorophores like FAM and HEX in the same experiment is the basis for applications such as multiplex quantitative PCR.
| Donor | Acceptor | Förster Radius (R0, Å) | Application |
|---|---|---|---|
| FAM | TAMRA | ~55 | Molecular Beacons, qPCR Probes nih.gov |
| FAM | DABCYL (Quencher) | ~43 | Hybridization Probes nih.gov |
| Cyan Fluorescent Protein (CFP) | Yellow Fluorescent Protein (YFP) | ~49 | Protein-protein interaction studies nih.gov |
| FAM | HEX | - | Used together in multiplex assays, potential for FRET. researchgate.net |
Advanced Photostability Assessments and Photobleaching Kinetics
Photostability, the resistance of a fluorophore to light-induced chemical destruction (photobleaching), is a critical parameter for fluorescence microscopy applications, especially those requiring long or intense illumination. nih.gov Fluorescein itself has limited photostability. The photobleaching process is often complex and can be mediated by reactions with molecular oxygen, leading to the irreversible degradation of the fluorophore's conjugated system. mdpi.commdpi.com
Halogenation is a known strategy to improve the photostability of fluorescent dyes. mdpi.com The C-F bond is stronger than the C-H bond, and halogenation can also alter the electronic properties to reduce susceptibility to photooxidation. While chlorine is less effective than fluorine in this regard, chlorinated fluoresceins are generally more photostable than the parent compound. Therefore, this compound is expected to exhibit enhanced photostability compared to 6-FAM. Photobleaching kinetics are typically assessed by measuring the decay of fluorescence intensity over time under constant illumination. The rate of decay can follow first-order or more complex kinetics depending on the environment and the specific bleaching mechanism. mdpi.com
| Fluorophore Class | Relative Photostability | Common Observation |
|---|---|---|
| Standard Fluoresceins (FITC, FAM) | Moderate | Noticeable photobleaching under typical imaging conditions. nih.gov |
| Halogenated Fluoresceins (HEX, TET) | Moderate to High | Improved stability compared to standard fluoresceins. mdpi.com |
| Alexa Fluor Dyes | High to Very High | Considered a benchmark for photostability in many applications. nih.gov |
| Cyanine (B1664457) Dyes (e.g., Cy5) | Variable | Photostability can be environment-dependent. |
Molecular Interactions and Bioconjugation Applications in Fundamental Research
Non-Covalent Interactions with Biomolecules (e.g., DNA, RNA, Proteins)
While often used for covalent labeling, the core 6-carboxyfluorescein (FAM) structure can also participate in significant non-covalent interactions with biomolecules. These interactions are driven by forces weaker than covalent bonds, such as hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions. nih.govox.ac.uk The planar, aromatic ring system of FAM is particularly suited for π-π stacking interactions with the nucleobases of DNA and RNA or with aromatic amino acid residues in proteins. acs.org
Research on the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT) revealed that the free, unconjugated 6-carboxyfluorescein molecule can act as a non-covalent inhibitor. nih.gov The dye binds to a site within or near the enzyme's active site cleft. This binding is strong enough to inhibit the enzyme's ability to bind to its DNA substrate and perform its repair function. nih.gov The interaction leads to a measurable change in the dye's fluorescence, indicating its entry into the less polar environment of the protein's binding pocket. nih.gov This demonstrates that the FAM moiety itself can serve as a recognition element, engaging in specific, albeit non-covalent, interactions that modulate protein function.
Table 1: Types of Non-Covalent Interactions Involving the FAM Moiety
| Interaction Type | Description | Relevance to FAM |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. ox.ac.uk | The carboxyl and hydroxyl groups on the FAM molecule can act as hydrogen bond donors and acceptors, interacting with polar residues on proteins or the backbone of nucleic acids. |
| Van der Waals Forces | Weak, short-range electrostatic forces between uncharged molecules, arising from transient fluctuations in electron distribution. nih.gov | These forces contribute to the overall binding affinity of FAM within the tightly packed interior of a protein's binding pocket. |
| π-π Stacking | Attractive, noncovalent interactions between the electron clouds of aromatic rings. | The extensive aromatic system of FAM can stack against aromatic amino acids (e.g., Tryptophan, Tyrosine, Phenylalanine) in proteins or the bases in DNA/RNA. acs.org |
| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in aqueous solution and exclude water molecules. | The largely nonpolar aromatic structure of FAM favors its partitioning into hydrophobic pockets on the surface or in the interior of proteins. |
Covalent Conjugation to Nucleic Acids for Structural and Functional Probing
The primary application of Hex-CL-6-fam-OH is in the covalent labeling of nucleic acids. The terminal hydroxyl group allows it to be incorporated as a phosphoramidite (B1245037) reagent during automated solid-phase synthesis of oligonucleotides. nih.gov This process creates a stable, covalent bond, typically at the 5' or 3' terminus of a DNA or RNA strand. nih.govgoogle.com This permanent attachment of the fluorescent probe enables researchers to track, quantify, and characterize the labeled nucleic acid in a wide array of experimental settings.
Covalently attaching this compound to an oligonucleotide of a known sequence creates a powerful probe for detecting complementary DNA or RNA targets. These fluorescently labeled primers and probes are fundamental to techniques like polymerase chain reaction (PCR), quantitative PCR (qPCR), and fluorescence in situ hybridization (FISH). google.comresearchgate.net
In these applications, the FAM-labeled oligonucleotide hybridizes (binds) specifically to its complementary sequence. The resulting increase in fluorescence in a particular location (in FISH) or the amplification-dependent increase in signal (in qPCR) allows for the detection and quantification of a specific nucleic acid sequence within a complex mixture. nih.gov By monitoring the fluorescence signal as a function of temperature, one can also study the thermodynamics of hybridization, determining parameters like the melting temperature (Tm), which reflects the stability of the duplex.
Table 2: Application of FAM-Labeled Oligonucleotides in Sequence Detection
| Technique | Role of FAM-Labeled Oligonucleotide | Information Obtained |
| Polymerase Chain Reaction (PCR) | Labeled primer is incorporated into the amplified DNA fragments (amplicons). researchgate.net | Detection of specific DNA sequences on a gel or capillary electrophoresis instrument. |
| Quantitative PCR (qPCR) | Labeled probe (e.g., TaqMan® probe) binds to the target sequence; fluorescence is unquenched upon DNA amplification. | Real-time quantification of the amount of a target nucleic acid sequence. |
| Fluorescence in situ Hybridization (FISH) | Labeled probe hybridizes to a specific DNA or RNA sequence within a fixed cell or tissue. | Localization and visualization of specific genetic loci or RNA transcripts. nih.gov |
The fluorescence emission of the FAM dye is sensitive to its immediate molecular environment. This property is exploited to study the structure of nucleic acids. When a FAM-labeled oligonucleotide undergoes a conformational change, such as bending, folding into a secondary structure (e.g., a hairpin or G-quadruplex), or binding to a protein, the local environment of the attached dye is altered. researchgate.net This can lead to detectable changes in fluorescence intensity, lifetime, or polarization. nih.gov
For instance, the binding of the DNA repair protein AGT to a FAM-labeled DNA duplex was shown to cause a significant (~40%) reduction in fluorescence intensity. nih.gov This quenching effect indicates a direct interaction between the protein and the dye or a protein-induced conformational change in the DNA that alters the dye's environment. Such observations provide insights into the mechanics of protein-DNA recognition and the structural dynamics of nucleic acid complexes. nih.gov
Protein Interaction Studies with Fluorescently Labeled Ligands
This compound can be conjugated to various molecules (ligands) that bind to specific proteins. The resulting fluorescent ligand serves as a tracer to study protein-ligand interactions, which are central to nearly all biological processes. nih.gov Fluorescence-based methods are often preferred due to their high sensitivity and adaptability to high-throughput screening formats. nih.gov
A primary method for studying receptor-ligand binding is the fluorescence polarization (FP) assay. nih.gov This technique relies on the principle that a small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization of its emitted light. Upon binding to a much larger receptor protein, the tumbling rate of the ligand-receptor complex slows dramatically, leading to a significant increase in fluorescence polarization.
By titrating a constant concentration of the FAM-labeled ligand with increasing concentrations of the receptor, a binding curve can be generated. From this curve, the equilibrium dissociation constant (Kd), a measure of binding affinity, can be accurately determined. nih.gov These assays are homogeneous ("mix-and-measure"), require no separation of bound and free ligand, and are widely used in drug discovery to screen for compounds that compete with the fluorescent ligand for binding to the receptor. nih.govfrontiersin.org
Table 3: Example Data for a Fluorescence Polarization Binding Assay
| Receptor Concentration (nM) | Fluorescence Polarization (mP) | Percent Bound |
| 0 | 50 | 0% |
| 1 | 75 | 12.5% |
| 5 | 150 | 50% |
| 10 | 225 | 87.5% |
| 20 | 275 | 112.5% |
| 50 | 290 | 120% |
| 100 | 298 | 124% |
| 200 | 300 | 125% |
This is an interactive table. In this illustrative dataset, the Kd would be determined as the receptor concentration at which 50% of the ligand is bound, which corresponds to the midpoint of the polarization change.
Attaching this compound to an enzyme's substrate allows for the real-time monitoring of enzymatic reactions. wikipedia.org The progress of the reaction can be followed by measuring a change in the fluorescence signal as the substrate is converted to product. For example, the enzyme might cleave the substrate, separating the FAM fluorophore from a quenching group, resulting in an increase in fluorescence intensity.
By measuring the initial reaction rates at various concentrations of the fluorescently labeled substrate, one can determine key enzyme kinetic parameters, as described by the Michaelis-Menten model. libretexts.orglibretexts.org These parameters include:
Vmax : The maximum rate of the reaction when the enzyme is saturated with the substrate. youtube.com
Km (Michaelis constant) : The substrate concentration at which the reaction rate is half of Vmax, reflecting the affinity of the enzyme for its substrate. libretexts.orgyoutube.com
Furthermore, FAM-labeled molecules can be used to study enzyme inhibition. As seen with the AGT protein, 6-carboxyfluorescein itself can act as an inhibitor. nih.gov By measuring the enzyme's activity in the presence of varying concentrations of the FAM-labeled inhibitor, an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined, providing a quantitative measure of the inhibitor's potency.
Table 4: Key Enzyme Kinetic Parameters Measurable with FAM-Labeled Substrates
| Parameter | Definition | Method of Determination |
| Vmax | The maximum velocity or rate of an enzyme-catalyzed reaction. teachmephysiology.com | Determined from the plateau of a plot of reaction velocity versus substrate concentration. |
| Km | The substrate concentration at which the reaction velocity is half of Vmax. teachmephysiology.com | Determined from the substrate concentration that yields a velocity of Vmax/2. |
| kcat | The turnover number; the number of substrate molecules converted to product per enzyme molecule per unit of time. youtube.com | Calculated as Vmax / [E]t, where [E]t is the total enzyme concentration. |
| kcat/Km | The specificity constant, representing the catalytic efficiency of the enzyme. libretexts.org | Calculated from the individually determined kcat and Km values. |
| IC₅₀ | The concentration of an inhibitor that reduces the enzyme's activity by 50%. | Determined by plotting enzyme activity against a range of inhibitor concentrations. |
Cellular Uptake and Localization Studies (in vitro/pre-clinical models)
The utility of fluorescent probes in biological research is fundamentally dependent on their ability to traverse the cell membrane and accumulate at specific subcellular locations. The compound this compound, a derivative of fluorescein (B123965) and hexachlorofluorescein, has been investigated for its cellular uptake and localization properties in various in vitro models. These studies are crucial for understanding its potential as a tool for intracellular imaging and tracking.
The cellular uptake of fluorescently labeled molecules is a complex process influenced by a variety of factors including the physicochemical properties of the probe (such as size, charge, and lipophilicity), the cell type, and the specific uptake mechanisms employed by the cells. For molecules like those derived from fluorescein, uptake can occur through several pathways, including passive diffusion and endocytosis.
Research findings indicate that the efficiency of cellular uptake can be significantly modulated by the chemical modifications of the fluorophore. For instance, the introduction of lipophilic moieties can enhance membrane permeability and facilitate passive diffusion across the lipid bilayer. Conversely, conjugation to specific targeting ligands, such as peptides or antibodies, can promote receptor-mediated endocytosis, leading to more specific and efficient internalization.
Once inside the cell, the subcellular localization of a fluorescent probe is determined by its interactions with intracellular components. Fluorescein derivatives have been observed to accumulate in various organelles, including the cytoplasm, nucleus, and endocytic vesicles. The specific localization pattern is often dependent on the nature of the linker and any conjugated biomolecules.
Confocal microscopy is a key technique used to visualize the subcellular distribution of fluorescent probes like this compound. By co-staining with organelle-specific markers, researchers can precisely determine the localization of the probe within the cell. Quantitative analysis of fluorescence intensity in different cellular compartments provides insights into the accumulation and trafficking of the probe.
Table 1: Cellular Uptake and Localization of Fluorescently Labeled Peptides in HeLa Cells
| Labeled Peptide | Concentration (µM) | Incubation Time (h) | Mean Fluorescence Intensity (Arbitrary Units) | Predominant Localization |
|---|---|---|---|---|
| Peptide A-6-FAM | 5 | 2 | 150 ± 12 | Cytoplasm |
| Peptide B-HEX | 5 | 2 | 125 ± 9 | Perinuclear |
| Peptide C-Hex-CL-6-fam-OH | 5 | 2 | 180 ± 15 | Punctate Vesicles |
This table presents hypothetical data for illustrative purposes, based on typical results from cellular uptake studies of fluorescently labeled peptides.
Biosensing and Analytical Probe Development for Molecular Detection
The unique spectral properties of this compound, combining the characteristics of both 6-FAM and HEX, make it a valuable component in the development of biosensors and analytical probes for the detection of specific molecular targets. These probes are often designed to undergo a change in their fluorescence properties upon binding to an analyte, enabling sensitive and specific detection.
A common strategy in biosensor design involves the use of Förster Resonance Energy Transfer (FRET). In a FRET-based probe, two fluorophores, a donor and an acceptor, are positioned in close proximity. When the donor fluorophore is excited, it can transfer its energy to the acceptor fluorophore non-radiatively if they are within a certain distance (typically 1-10 nm). This energy transfer results in quenching of the donor's fluorescence and an increase in the acceptor's fluorescence.
Dual-labeled probes utilizing fluorophore-quencher pairs are widely used in molecular diagnostics, particularly in real-time polymerase chain reaction (qPCR) assays. In these probes, a fluorescent reporter dye (like 6-FAM or HEX) and a quencher are attached to an oligonucleotide. When the probe is intact, the quencher suppresses the fluorescence of the reporter. During PCR, the probe hybridizes to the target DNA sequence, and the exonuclease activity of the DNA polymerase cleaves the probe, separating the reporter from the quencher and leading to an increase in fluorescence.
The combination of 6-FAM and HEX in a single molecule or as part of a dual-probe system allows for multiplex detection, where multiple targets can be detected simultaneously in a single reaction. nih.gov The distinct emission spectra of 6-FAM (green) and HEX (yellow-green) enable their signals to be differentiated, providing a higher throughput for analytical assays. researchgate.net
Furthermore, fluorescently labeled oligonucleotides serve as powerful tools for studying protein-DNA interactions. By monitoring changes in fluorescence anisotropy or intensity upon protein binding, researchers can gain quantitative insights into binding affinities and kinetics.
Table 2: Performance of a FRET-based Biosensor for Protease Activity
| Biosensor Component | Excitation Wavelength (nm) | Emission Wavelength (nm) | FRET Efficiency (%) |
|---|---|---|---|
| Donor (6-FAM) | 495 | 520 | - |
| Acceptor (HEX) | 535 | 556 | - |
| Intact Probe (Pre-cleavage) | 495 | 556 | 85 |
| Cleaved Probe (Post-cleavage) | 495 | 520 | <10 |
This table illustrates the principles of a FRET-based biosensor using a 6-FAM/HEX pair, with hypothetical data representing the change in fluorescence upon cleavage by a target protease.
Advanced Microscopy and Imaging Methodologies Utilizing Hex and 6 Fam Derivatives
Confocal and Multi-photon Fluorescence Microscopy for High-Resolution Imaging
Confocal and multi-photon microscopy are powerful techniques that provide three-dimensional imaging of biological samples with significantly improved contrast and resolution over conventional widefield microscopy. Both methods achieve optical sectioning, which means they can create sharp images of a thin plane within a thick specimen by rejecting out-of-focus light.
Confocal Microscopy utilizes a pinhole aperture to block out-of-focus fluorescence, thereby allowing only the light from the focal plane to be detected. This technique is widely used for visualizing the subcellular localization of molecules. For instance, oligonucleotides labeled with 6-FAM have been used to study their uptake into live cells and their subsequent distribution within cellular compartments like the cytoplasm and nucleus researchgate.netnih.gov. By imaging the green fluorescence of 6-FAM, researchers can track the movement and accumulation of these labeled molecules over time, providing insights into cellular delivery mechanisms.
Multi-photon Fluorescence Microscopy (MPM) employs the principle of two-photon or three-photon excitation, where two or three photons of lower energy (typically in the near-infrared range) are simultaneously absorbed by the fluorophore to excite it to a higher energy state mdpi.comnih.govnih.gov. This nonlinear excitation process offers several advantages over single-photon confocal microscopy, including deeper penetration into scattering tissues, reduced phototoxicity, and localized excitation at the focal point, which minimizes background signal without the need for a pinhole nih.govtechnion.ac.il. Fluorescein (B123965) and its derivatives, which include HEX and 6-FAM, are suitable for two-photon excitation youtube.com. Probes labeled with these dyes can be used for in vivo imaging of cellular and tissue structures deep within living organisms.
The selection of the appropriate dye and imaging modality depends on the specific experimental requirements, as summarized in the table below.
| Feature | Confocal Microscopy | Multi-Photon Microscopy |
| Principle | Single-photon excitation with pinhole for out-of-focus light rejection | Non-linear (two- or three-photon) excitation |
| Excitation Wavelength | Visible (e.g., ~488 nm for 6-FAM) | Near-Infrared (e.g., ~750-860 nm for fluorescein derivatives) |
| Imaging Depth | Limited by light scattering (~50-100 µm) | Deeper penetration in scattering tissue (up to several hundred µm) |
| Phototoxicity | Higher, as the entire light cone causes excitation | Lower, as excitation is confined to the focal volume |
| Resolution | High, diffraction-limited (~200 nm lateral) | High, diffraction-limited (~200 nm lateral) |
Super-Resolution Microscopy (e.g., STED, PALM/STORM) Applications
Super-resolution microscopy techniques bypass the diffraction limit of light, enabling the visualization of cellular structures with nanoscale resolution.
Stimulated Emission Depletion (STED) Microscopy achieves super-resolution by selectively deactivating fluorophores at the periphery of the excitation spot with a second, donut-shaped laser beam (the STED beam) myscope.trainingsvi.nl. This process effectively narrows the area from which fluorescence is emitted, leading to a significant improvement in resolution, potentially down to 25 nm or less researchgate.net. The photophysical properties of the fluorescent probe are critical for successful STED imaging. Ideal dyes must be highly photostable to withstand the high laser powers used and be efficiently de-excited by the STED laser nih.gov. While many early STED studies utilized rhodamine-based dyes, the principles are applicable to other fluorophores with suitable photophysics researchgate.net. The photobleaching kinetics of fluorescein have been studied in the context of quantitative fluorescence microscopy, which is a key consideration for its potential application in STED wustl.edu.
Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) are single-molecule localization microscopy (SMLM) techniques that rely on the temporal separation of fluorescence signals from individual molecules nih.govteledynevisionsolutions.comnih.govbruker.com. In these methods, a sparse subset of photoswitchable or photoactivatable fluorophores is activated in each imaging frame. The precise center of each single-molecule emission is then determined, and a final super-resolution image is reconstructed from the coordinates of all localized molecules. Organic dyes, particularly cyanine (B1664457) dyes like Cy5, are widely used in STORM due to their ability to "blink" between fluorescent and dark states under specific buffer conditions nih.gov. The development of new photoswitchable dyes is an active area of research, and the fundamental requirement is the ability to control the transition between on and off states, a property that can be engineered into various molecular scaffolds.
The successful application of these techniques with HEX and 6-FAM derivatives would depend on their specific photoswitching capabilities and photostability under the demanding conditions of super-resolution imaging.
| Technique | Principle | Key Fluorophore Requirement | Typical Resolution |
| STED | Shrinking the effective point-spread function with a depletion laser | High photostability, efficient stimulated emission | 25-80 nm |
| PALM/STORM | Sequential activation and localization of single molecules | Photoswitchable or photoactivatable properties | 10-50 nm |
Fluorescence Correlation Spectroscopy (FCS) for Diffusion and Concentration Measurements
Fluorescence Correlation Spectroscopy (FCS) is a highly sensitive technique that analyzes fluorescence fluctuations within a microscopic observation volume (typically on the order of a femtoliter) to provide quantitative information about molecular dynamics and concentration nih.govichf.edu.pl. As fluorescently labeled molecules diffuse through the focused laser beam, they emit bursts of photons. By analyzing the temporal autocorrelation of these fluorescence intensity fluctuations, one can determine parameters such as the average number of molecules in the observation volume (and thus their concentration) and their average transit time (which relates to their diffusion coefficient).
FCS is particularly well-suited for studying the interactions of labeled peptides and proteins with other molecules or cellular structures, such as membranes nih.gov. For example, FCS has been used to measure the binding of fluorescently labeled peptides to phospholipid vesicles and to determine the cytosolic concentration and diffusion dynamics of cell-penetrating peptides nih.govnih.gov. While some studies have utilized dyes like Alexa488 or rhodamine, the methodology is directly applicable to molecules labeled with 6-FAM or HEX, given their high quantum yield and photostability. The data from FCS experiments can provide insights into molecular size, aggregation state, and binding affinities.
Below is a table with representative diffusion coefficient data for proteins of varying molecular weights, illustrating the type of quantitative information that can be obtained using FCS with fluorescently labeled proteins.
| Protein | Molecular Weight (kDa) | Diffusion Coefficient (D) (µm²/s) |
| Lysozyme | 14.3 | 106 |
| Myoglobin | 17 | 104 |
| Chymotrypsinogen | 25 | 87 |
| Ovalbumin | 43 | 70 |
| Bovine Serum Albumin | 67 | 61 |
| Aldolase | 158 | 46 |
| Catalase | 240 | 41 |
| Ferritin | 450 | 35 |
| Thyroglobulin | 670 | 28 |
| (Data adapted from reference studies on protein diffusion using FCS) |
Fluorescence Lifetime Imaging Microscopy (FLIM) for Microenvironmental Sensing
Fluorescence Lifetime Imaging Microscopy (FLIM) is an imaging technique where the contrast is based on the fluorescence lifetime of the fluorophore at each point in the image, rather than its intensity nih.govbohrium.com. The fluorescence lifetime is the average time a fluorophore spends in the excited state before returning to the ground state by emitting a photon. This lifetime is an intrinsic property of a fluorophore but can be sensitive to its local microenvironment. Factors such as pH, ion concentration, viscosity, and molecular binding can alter the fluorescence lifetime researchgate.net.
Carboxyfluorescein and its derivatives are well-known to be pH-sensitive, making them suitable probes for intracellular pH measurements using FLIM nih.gov. The fluorescence lifetime of these dyes changes in response to variations in proton concentration. By measuring the fluorescence lifetime of a 6-FAM-labeled probe within a living cell, it is possible to create a map of the intracellular pH distribution in different organelles, such as lysosomes, which maintain an acidic environment nih.gov. This capability allows for the dynamic monitoring of cellular physiology and metabolic states without the artifacts associated with intensity-based measurements, such as dye concentration and photobleaching.
The relationship between the fluorescence lifetime of a pH-sensitive probe and the pH of its environment can be calibrated to allow for quantitative measurements, as illustrated in the following table.
| pH | Average Fluorescence Lifetime (ns) |
| 5.5 | ~1.5 |
| 6.0 | ~2.0 |
| 6.5 | ~2.8 |
| 7.0 | ~3.5 |
| 7.5 | ~4.0 |
| (Representative data illustrating the pH-dependent fluorescence lifetime of a fluorescein-based sensor) |
Quantitative Image Analysis and Data Interpretation in Fluorescent Assays
The acquisition of high-quality images using the microscopy techniques described above is the first step in a quantitative analysis workflow. The subsequent analysis and interpretation of these images are crucial for extracting meaningful biological information. Software platforms like ImageJ/Fiji provide a suite of tools for the quantitative analysis of fluorescence microscopy data uconn.edunih.govresearchgate.netprotocols.io.
A typical quantitative analysis workflow involves several key steps:
Image Pre-processing: This may include background subtraction to remove noise from detectors and autofluorescence, and filtering to enhance image features evidentscientific.com. The signal-to-noise ratio (SNR) is a critical parameter that determines the quality of the data and the reliability of subsequent quantitative measurements svi.nlnih.govmicroscopyu.com.
Segmentation and Region of Interest (ROI) Definition: To measure fluorescence within specific cellular structures (e.g., nucleus, cytoplasm, vesicles), these structures must be identified and outlined. This can be done manually or through automated segmentation algorithms that define ROIs based on intensity thresholds or morphological features protocols.io.
Measurement of Fluorescence Parameters: Once ROIs are defined, various parameters can be measured. For confocal or multi-photon images, this often involves quantifying the mean fluorescence intensity within an ROI, which can be related to the concentration of the labeled molecule nih.gov. In FCS, the analysis involves fitting the autocorrelation curve to a diffusion model to extract concentration and diffusion coefficients. In FLIM, the fluorescence decay curve in each pixel is fitted to determine the fluorescence lifetime.
Data Interpretation and Statistical Analysis: The quantitative data extracted from the images must be interpreted in the context of the biological question. This often involves comparing measurements between different experimental conditions, performing statistical tests to determine significance, and visualizing the data in graphs and charts. For example, by measuring the fluorescence intensity of a 6-FAM labeled drug candidate in different cellular compartments, one can quantify its uptake efficiency and subcellular targeting.
Ensuring consistency in image acquisition parameters (e.g., laser power, detector gain, exposure time) across all samples is paramount for reliable quantitative comparisons nih.gov.
Computational and Theoretical Approaches in Fluorescent Probe Research
Molecular Dynamics Simulations of Probe-Biomolecule Complexes and Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules. In the context of fluorescent probes, MD simulations can elucidate the conformational dynamics of the probe itself and its interactions with biomolecules.
For Hex-CL-6-fam-OH, MD simulations would be employed to understand how the flexible hexyl linker influences the orientation and mobility of the 6-carboxyfluorescein (6-FAM) fluorophore. These simulations can reveal the range of accessible conformations of the probe in different solvent environments, from aqueous solutions to more hydrophobic lipid membrane-like settings.
When studying the interaction of this compound with a target biomolecule, such as a protein or a nucleic acid, MD simulations can provide a dynamic picture of the binding process. By simulating the probe-biomolecule complex over time, researchers can identify key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the bound state. Furthermore, these simulations can reveal how the binding event alters the conformational landscape of both the probe and the biomolecule. This information is critical for understanding the specificity and affinity of the probe for its target.
Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound with a Target Protein
| Simulation Parameter | Value | Description |
| Simulation Time | 500 ns | The total length of the simulation, providing a timescale for observing molecular motions. |
| Number of Water Molecules | ~50,000 | Represents the aqueous solvent environment. |
| Key Interacting Residues | Arg124, Tyr88, Asp92 | Amino acid residues on the target protein that form stable interactions with the probe. |
| Average RMSD of Probe | 2.5 Å | Root Mean Square Deviation, indicating the stability of the probe's position within the binding site. |
| Dominant Conformation | Extended | The most frequently observed conformation of the hexyl linker during the simulation. |
Quantum Mechanical Calculations of Electronic Structure and Photophysical Transitions
Quantum mechanical (QM) calculations are essential for understanding the electronic properties of fluorescent probes, which are directly related to their photophysical characteristics such as absorption and emission wavelengths.
For this compound, QM methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) would be used to calculate the electronic structure of the 6-FAM fluorophore. These calculations provide detailed information about the molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO is a key determinant of the wavelength of light the molecule absorbs.
TD-DFT calculations can further predict the energies of electronic transitions, which correspond to the absorption and fluorescence emission spectra of the probe. By performing these calculations, researchers can understand how chemical modifications, such as the addition of the chloro group and the hexyl linker, affect the photophysical properties of the parent 6-FAM molecule. For instance, the electron-withdrawing nature of the chloro group could lead to a red-shift in the absorption and emission spectra. These theoretical predictions can then be validated by experimental spectroscopic measurements.
Table 2: Hypothetical Quantum Mechanical Calculation Results for this compound
| Property | Calculated Value | Method | Significance |
| Absorption Maximum (λ_abs) | 498 nm | TD-DFT | Predicts the wavelength of maximum light absorption. |
| Emission Maximum (λ_em) | 522 nm | TD-DFT | Predicts the wavelength of maximum fluorescence emission. |
| HOMO Energy | -6.2 eV | DFT | Relates to the molecule's ability to donate an electron. |
| LUMO Energy | -3.5 eV | DFT | Relates to the molecule's ability to accept an electron. |
| Oscillator Strength | 0.85 | TD-DFT | A measure of the probability of an electronic transition, related to brightness. |
Predictive Modeling for Optimized Fluorophore and Linker Design
Predictive modeling combines computational techniques to rationally design fluorescent probes with desired properties. This approach can significantly reduce the trial-and-error nature of traditional probe development.
In the case of this compound, predictive modeling could be used to optimize both the fluorophore and the linker. For the 6-FAM core, computational models can predict how different substituents at various positions would alter its photophysical properties, such as brightness and photostability. This allows for the in silico exploration of a wide range of chemical modifications before committing to synthetic efforts.
The design of the linker is equally important, as it influences the probe's solubility, cell permeability, and the distance and orientation of the fluorophore relative to its target. For the hexyl linker in this compound, predictive models could be used to explore the effects of varying linker length, rigidity, and chemical composition. For example, replacing the flexible hexyl chain with a more rigid linker could restrict the conformational freedom of the probe, potentially leading to a more stable and specific interaction with its target.
In Silico Screening for Novel Interaction Partners
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a biological target. Conversely, it can also be used to identify potential biological targets for a given molecule.
For this compound, in silico screening could be employed to identify novel proteins or other biomolecules that it may bind to. This process typically involves docking the three-dimensional structure of this compound into the binding sites of a large database of macromolecular structures. Scoring functions are then used to estimate the binding affinity for each interaction, and the top-scoring candidates are selected for further experimental validation.
This approach can uncover new and unexpected applications for existing fluorescent probes. For example, a probe initially designed for one target might be found through in silico screening to have a high affinity for another, unrelated biomolecule, thereby expanding its utility in biological research. This computational approach accelerates the discovery of new probe-target pairs and can provide initial structural models of the interactions.
Future Directions and Emerging Research Avenues for Advanced Fluorescent Probes
Development of Environmentally Responsive and Smart Probes
A key area of future development for probes like Hex-CL-6-fam-OH lies in engineering them to be "smart," meaning they can report on their local microenvironment. While 6-FAM itself shows some pH sensitivity, its fluorescence decreases below pH 7. idtdna.com The introduction of the hexachloro- moiety in this compound could modulate this pH dependence, potentially creating a more sensitive or ratiometric pH sensor. Future research will likely focus on synthesizing derivatives of this compound that exhibit fluorescence changes in response to other environmental parameters such as polarity, viscosity, and the presence of specific ions. This could be achieved by incorporating recognition moieties that, upon binding to an analyte, induce a conformational change in the fluorophore, thereby altering its photophysical properties. The development of such environmentally responsive probes is crucial for studying dynamic cellular processes and the subtle changes that occur in disease states. ichb.pl
Integration into High-Throughput Omics Technologies (e.g., advanced sequencing platforms)
High-throughput sequencing technologies have revolutionized genomics and transcriptomics. nih.gov Fluorescent dyes are integral to these platforms, with 6-FAM being a commonly used dye for labeling oligonucleotides. idtdna.com The distinct spectral properties of HEX, with its emission maximum shifted to the yellow range compared to 6-FAM's green emission, make it suitable for multiplexing applications where multiple targets are detected simultaneously. idtdna.comlumiprobe.com
Future research will focus on optimizing this compound for integration into advanced sequencing and other "omics" platforms, such as metabolomics and lipidomics. d-nb.infomdpi.com This involves ensuring the dye's stability under the harsh chemical conditions of automated synthesis and sequencing, as well as its compatibility with the optical systems of various instruments. glenresearch.com The development of this compound phosphoramidites and other reactive derivatives will be crucial for its seamless incorporation into these high-throughput workflows, enabling more complex and information-rich biological analyses. glenresearch.combiosearchtech.com
Table 1: Spectral Properties of Related Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Color |
|---|---|---|---|
| 6-FAM | 495 | 517-525 | Green |
| HEX | 535 | 556 | Yellow |
Note: The spectral properties of this compound are expected to be similar to HEX, but may be modulated by the specific linker and molecular context. lumiprobe.combiosearchtech.combiotium.com
Exploration of Novel Bioconjugation Chemistries for Complex Biomolecules
The utility of any fluorescent probe is dictated by its ability to be specifically attached to a biomolecule of interest. The carboxylic acid handle on the 6-FAM component of this compound allows for its conjugation to primary amines via carbodiimide (B86325) chemistry. thermofisher.com However, the future lies in exploring more novel and efficient bioconjugation strategies.
Recent advances have focused on bioorthogonal chemistries, which involve reactions that can proceed in a biological environment without interfering with native biochemical processes. rsc.org Future research on this compound will likely involve the synthesis of derivatives bearing functional groups amenable to these advanced conjugation methods, such as alkynes or azides for "click chemistry," or strained alkenes for tetrazine ligations. These approaches offer higher specificity and efficiency, enabling the labeling of complex biomolecules in their native environment with minimal perturbation. lumiprobe.com The development of solid-phase synthesis methods for tagged peptides and small molecules will also be an important area of exploration. researchgate.net
Miniaturization and Integration into Lab-on-a-Chip Devices for Point-of-Research Applications
Lab-on-a-chip (LOC) devices are revolutionizing diagnostics and research by miniaturizing and automating complex analytical procedures. nih.govd-nb.info These microfluidic platforms offer advantages such as reduced sample and reagent consumption, faster analysis times, and portability. nih.govmdpi.com Fluorescent detection is a key readout modality in many LOC systems.
The bright and stable fluorescence of this compound makes it an excellent candidate for integration into LOC devices for point-of-research applications. Future work will focus on incorporating this compound-labeled probes into microfluidic assays for applications such as the detection of foodborne pathogens or the analysis of nucleic acids. mdpi.com This will require research into the photostability of the dye under prolonged illumination in microchannels and its compatibility with the materials used to fabricate the chips. The development of LOC devices with integrated fluorescence detection capabilities will enable rapid and sensitive analyses outside of traditional laboratory settings. harvard.edu
Synergistic Applications with Other Spectroscopic and Imaging Modalities
To gain a more comprehensive understanding of biological systems, there is a growing trend towards multimodal imaging, where data from different imaging techniques are combined. Future research will explore the synergistic use of this compound-based fluorescence imaging with other modalities such as mass spectrometry imaging (MSI) and advanced microscopy techniques.
For instance, a tissue section could be first imaged using a this compound-labeled probe to visualize the distribution of a specific target. The same section could then be analyzed by MSI to obtain detailed molecular maps of lipids, metabolites, and proteins. nih.gov This correlative approach would provide a wealth of information, linking the localization of a target with its molecular microenvironment. Furthermore, the development of this compound derivatives suitable for super-resolution microscopy techniques would enable the visualization of cellular structures with unprecedented detail. The synergy between different analytical methods, underpinned by versatile probes like this compound, holds immense promise for future biological discoveries. european-mrs.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
